methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholinosulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrothieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Introduction of the benzamido group: This step involves the reaction of the intermediate with 4-(morpholinosulfonyl)benzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-c]pyridine core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core.
Reduction: Amino derivatives of the benzamido group.
Substitution: Substituted derivatives of the morpholinosulfonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving the thieno[2,3-c]pyridine core.
Medicine: Potential use as a drug candidate due to its unique structural features.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: can be compared with other compounds featuring the thieno[2,3-c]pyridine core, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S2/c1-15(2)25-9-8-18-19(14-25)33-22(20(18)23(28)31-3)24-21(27)16-4-6-17(7-5-16)34(29,30)26-10-12-32-13-11-26/h4-7,15H,8-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBKACXRZIESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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